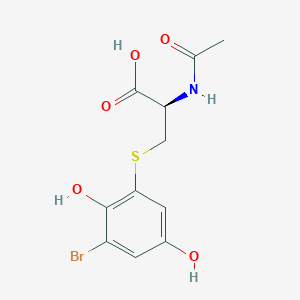

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine (ADMA) is a naturally occurring molecule that is found in human plasma and urine. It is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated in the pathogenesis of various diseases, including cardiovascular disease, renal disease, and diabetes.

作用机制

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to nitric oxide (NO). This results in decreased NO production and impaired endothelial function. N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine also promotes oxidative stress and inflammation, which contribute to the pathogenesis of various diseases.

生化和生理效应

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to have a number of biochemical and physiological effects, including decreased NO production, impaired endothelial function, increased oxidative stress and inflammation, and altered gene expression. These effects contribute to the pathogenesis of various diseases, as discussed above.

实验室实验的优点和局限性

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has several advantages for lab experiments, including its ability to inhibit NOS and its role in the pathogenesis of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.

未来方向

There are several future directions for research on N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine, including the development of more selective inhibitors of NOS, the identification of novel biomarkers for disease risk assessment, and the exploration of the role of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine in other disease states. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine and to develop more effective therapeutic strategies for the treatment of diseases associated with N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine.

合成方法

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods include the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a Lewis acid or the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a reducing agent.

科学研究应用

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been extensively studied in the context of cardiovascular disease, renal disease, and diabetes. In cardiovascular disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of adverse outcomes in patients with coronary artery disease and heart failure. It has also been implicated in the pathogenesis of hypertension and atherosclerosis. In renal disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of progression to end-stage renal disease in patients with chronic kidney disease. It has also been implicated in the pathogenesis of proteinuria and glomerulosclerosis. In diabetes, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of microvascular and macrovascular complications. It has also been implicated in the pathogenesis of insulin resistance and endothelial dysfunction.

属性

CAS 编号 |

126190-18-9 |

|---|---|

产品名称 |

N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine |

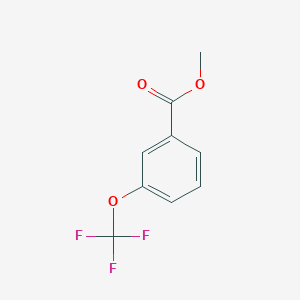

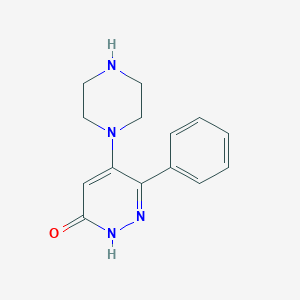

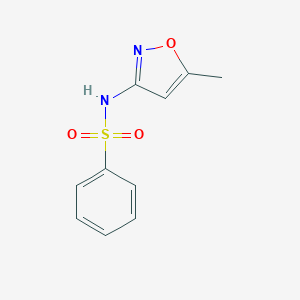

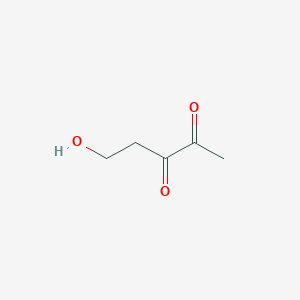

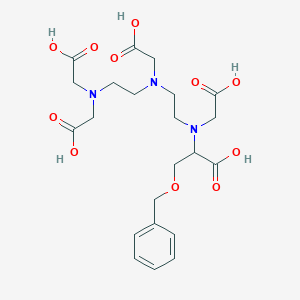

分子式 |

C11H12BrNO5S |

分子量 |

350.19 g/mol |

IUPAC 名称 |

(2R)-2-acetamido-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1 |

InChI 键 |

NWHGRDNQEXMEMK-QMMMGPOBSA-N |

手性 SMILES |

CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |

SMILES |

CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |

规范 SMILES |

CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |

同义词 |

2-bromo-6-(N-acetylcystein-S-yl)hydroquinone 6-BACYHQ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)

![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)

![Benzo[ghi]perylene](/img/structure/B138134.png)